H-DL-2-NAL-OH

Übersicht

Beschreibung

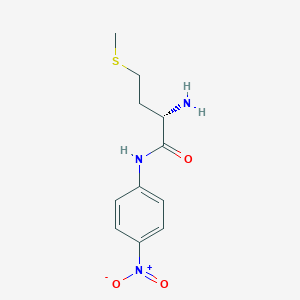

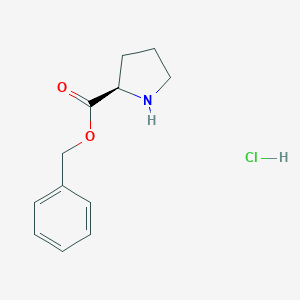

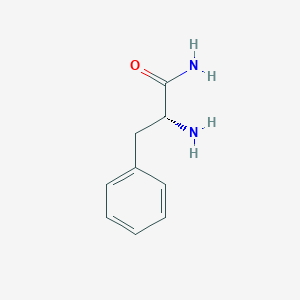

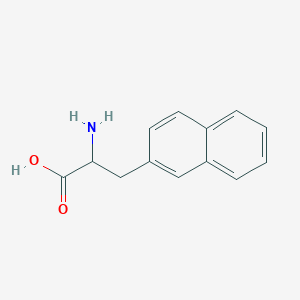

2-Amino-3-(naphthalen-2-yl)propanoic acid, also known as 2-Amino-3-(naphthalen-2-yl)propanoic acid, is a useful research compound. Its molecular formula is C13H13NO2 and its molecular weight is 215.25 g/mol. The purity is usually 95%.

The exact mass of the compound 2-Amino-3-(naphthalen-2-yl)propanoic acid is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 69865. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2-Amino-3-(naphthalen-2-yl)propanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Amino-3-(naphthalen-2-yl)propanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Organische Synthese

Diese Verbindung wird als wichtiger Rohstoff und Zwischenprodukt in der organischen Synthese verwendet . Es spielt eine entscheidende Rolle bei der Bildung komplexer organischer Moleküle, die in verschiedenen chemischen Reaktionen eingesetzt werden.

Pharmazeutika

“H-DL-2-NAL-OH” wird in der pharmazeutischen Industrie eingesetzt . Es kann bei der Synthese von Medikamenten verwendet werden, insbesondere bei solchen, die komplexe molekulare Strukturen erfordern. Seine spezifischen Eigenschaften können zur Wirksamkeit bestimmter Medikamente beitragen.

Pflanzenschutzmittel

Diese Verbindung wird auch bei der Herstellung von Pflanzenschutzmitteln verwendet . Diese Chemikalien werden in der Landwirtschaft verwendet, um Pflanzen vor Schädlingen und Krankheiten zu schützen und den Ernteertrag und die Qualität zu verbessern.

Farbstoffe

“this compound” wird bei der Herstellung von Farbstoffen verwendet

Wirkmechanismus

Mode of Action

It is likely that the compound interacts with its targets through a variety of mechanisms, potentially including competitive inhibition, allosteric modulation, or direct binding .

Biochemical Pathways

Given the compound’s structural similarity to other amino acids, it may be involved in protein synthesis or other amino acid-related pathways .

Result of Action

Given the compound’s potential involvement in protein synthesis or other amino acid-related pathways, it may have effects on cellular growth, differentiation, or metabolism .

Action Environment

Factors such as pH, temperature, and the presence of other molecules could potentially influence the compound’s action .

Biochemische Analyse

Biochemical Properties

It has been synthesized using a hyper-thermostable aminotransferase from Thermococcus profundus . This suggests that it may interact with enzymes such as aminotransferases and participate in transamination reactions .

Metabolic Pathways

It’s possible that it may be involved in amino acid metabolism, given its structure and the known enzymatic synthesis .

Eigenschaften

IUPAC Name |

2-amino-3-naphthalen-2-ylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO2/c14-12(13(15)16)8-9-5-6-10-3-1-2-4-11(10)7-9/h1-7,12H,8,14H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPZXHKDZASGCLU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)CC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50290595 | |

| Record name | alpha-Amino-2-naphthalenepropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50290595 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6960-34-5, 14108-60-2 | |

| Record name | 2-Naphthalenealanine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=69865 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | alpha-Amino-2-naphthalenepropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50290595 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of deuterium labeling in drug development, particularly in the case of Degarelix acetate?

A1: Deuterium labeling plays a crucial role in pharmaceutical research, particularly in developing drugs like Degarelix acetate. In this specific case, deuterium-labeled Degarelix serves as an internal standard in clinical studies []. Internal standards are crucial for accurate quantification of drug concentrations in biological samples, enabling researchers to track the drug's behavior within the body.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.